

Synthesis of Triisopropylsilanethiol from Triisopropylsilyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Triisopropylsilanethiol*

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This in-depth technical guide details the synthesis of **triisopropylsilanethiol** (TIPS-SH) from triisopropylsilyl chloride (TIPSCl). The primary method described herein involves the reaction of TIPSCl with lithium hydrosulfide (LiSH), a reagent that can be conveniently prepared *in situ*. This guide provides comprehensive data on the materials involved, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Overview of the Synthesis

The synthesis of **triisopropylsilanethiol** from triisopropylsilyl chloride is a nucleophilic substitution reaction at the silicon center. The chloride atom, a good leaving group, is displaced by the hydrosulfide anion (SH^-) to form the desired silanethiol. A common and high-yielding method employs lithium hydrosulfide as the nucleophilic sulfur source. LiSH can be readily generated by the reaction of hydrogen sulfide (H_2S) with a strong base such as *n*-butyllithium (*n*-BuLi). The overall reaction scheme is presented below.

Scheme 1: Synthesis of **Triisopropylsilanethiol**

- $\text{H}_2\text{S} + \text{n-BuLi} \rightarrow \text{LiSH} + \text{Butane}$
- $\text{TIPSCl} + \text{LiSH} \rightarrow \text{TIPS-SH} + \text{LiCl}$

This two-step, one-pot synthesis is typically carried out at low temperatures in an ethereal solvent, such as tetrahydrofuran (THF), to ensure high yields and minimize side reactions.

Quantitative Data Summary

The physical and chemical properties of the key reactant and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Triisopropylsilyl Chloride (TIPSCl)

Property	Value
CAS Number	13154-24-0
Molecular Formula	C ₉ H ₂₁ ClSi
Molecular Weight	192.80 g/mol
Appearance	Colorless liquid
Boiling Point	198 °C / 739 mmHg
Density	0.901 g/mL at 25 °C
Refractive Index (n _{20/D})	1.452

Table 2: Properties of Triisopropylsilanethiol (TIPS-SH)

Property	Value
CAS Number	156275-96-6[1][2][3]
Molecular Formula	C ₉ H ₂₂ SSi[1][2]
Molecular Weight	190.42 g/mol [1][2]
Appearance	Colorless liquid[1]
Boiling Point	70-75 °C / 2 mmHg[1][2]
Density	0.887 g/mL at 25 °C[1][2]
Refractive Index (n _{20/D})	1.479[1][2]

Table 3: Spectroscopic Data of **Triisopropylsilanethiol** (TIPS-SH)

Spectroscopy	Data
¹ H NMR	Spectrum available from Sigma-Aldrich Co. LLC. [4]
IR	Data available from chemical suppliers and databases.
¹³ C NMR	Data available from chemical suppliers and databases.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **triisopropylsilanethiol** from triisopropylsilyl chloride. This protocol is based on established procedures that report high yields.

Materials and Reagents:

- Triisopropylsilyl chloride (TIPSCl)
- n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)
- Hydrogen sulfide (H₂S) gas
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexanes
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Gas inlet tube
- Magnetic stirrer and stir bar
- Low-temperature bath (e.g., dry ice/acetone)
- Septa
- Syringes and needles
- Apparatus for distillation under reduced pressure

Procedure:

Step 1: Preparation of Lithium Hydrosulfide (LiSH) Solution

- A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a septum is flame-dried and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
- Anhydrous tetrahydrofuran (THF) is added to the flask via syringe.
- The flask is cooled to -78 °C using a dry ice/acetone bath.
- n-Butyllithium (n-BuLi) in hexanes is added dropwise to the cold THF with stirring.
- A slow stream of hydrogen sulfide (H₂S) gas is then bubbled through the stirred solution. The flow of H₂S should be carefully controlled. The reaction is complete when the solution becomes a clear, colorless to pale yellow solution of lithium hydrosulfide. It is crucial to ensure an excess of H₂S is not used to avoid the formation of lithium sulfide (Li₂S).

Step 2: Synthesis of **Triisopropylsilanethiol (TIPS-SH)**

- To the freshly prepared LiSH solution at -78 °C, a solution of triisopropylsilyl chloride (TIPSCI) in anhydrous THF is added dropwise via a dropping funnel or syringe over a period of 30 minutes.
- After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.

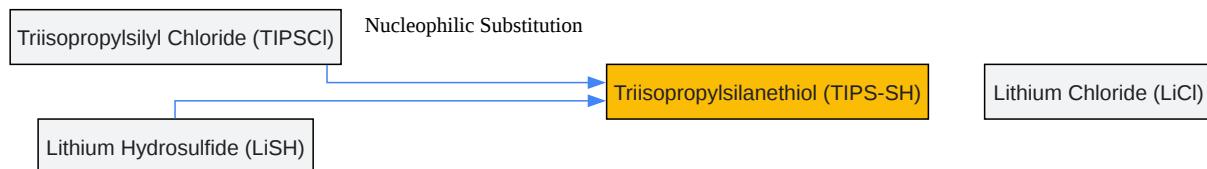
Step 3: Work-up and Purification

- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
- The mixture is allowed to warm to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with hexanes or diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by distillation under reduced pressure to afford **triisopropylsilanethiol** as a colorless liquid. The literature reports a boiling point of 70-75 °C at 2 mmHg.[1][2]

A quantitative yield of 98% has been reported for this synthesis.[1]

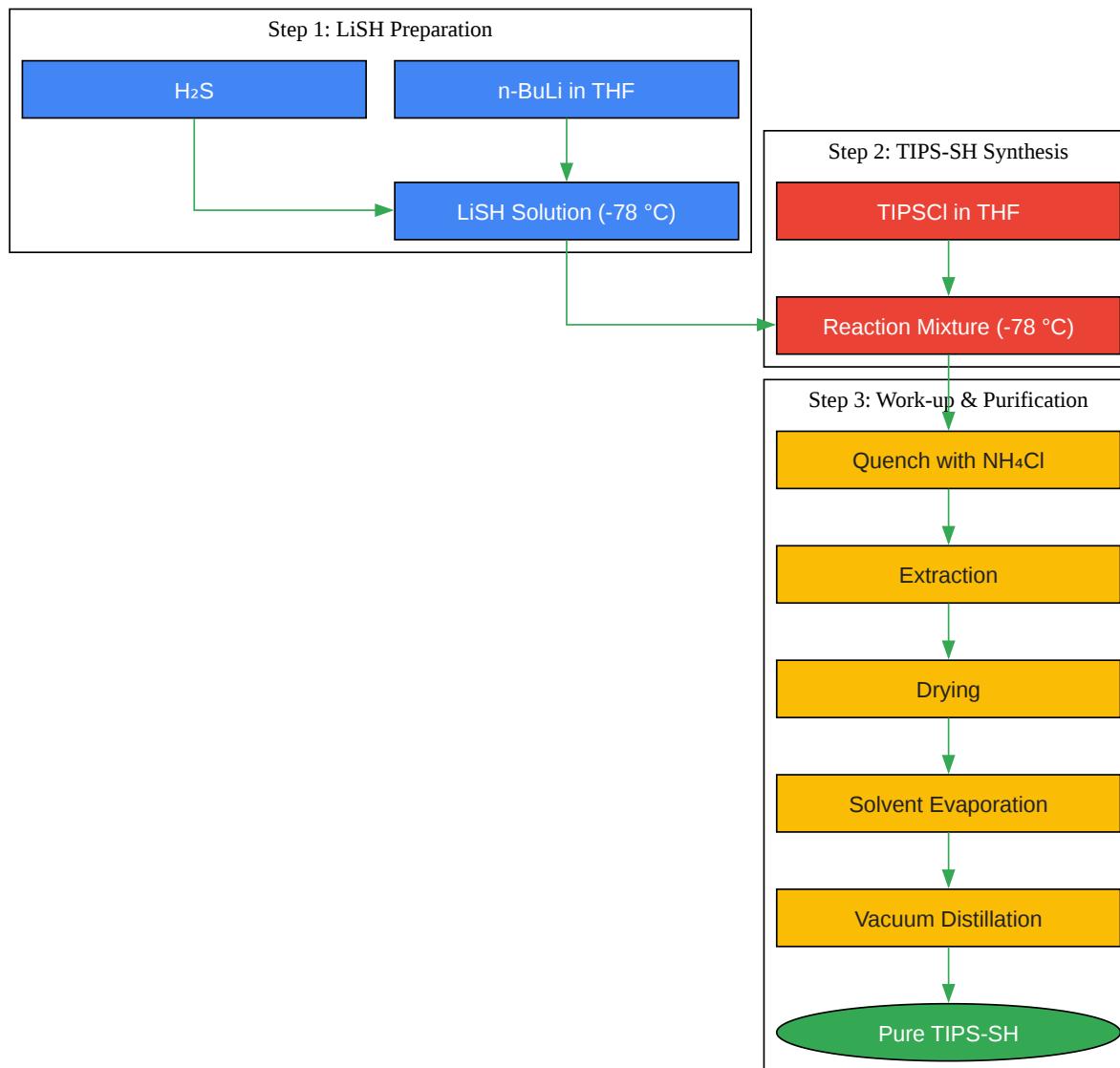
Mandatory Visualizations

The following diagrams illustrate the key relationships and workflow in the synthesis of **triisopropylsilanethiol**.



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Caption: Reaction pathway for the synthesis of TIPS-SH.

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Caption: Experimental workflow for TIPS-SH synthesis.

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